molecular formula C11H12BrClN2O2S B12743200 Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride CAS No. 160518-36-5

Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride

Cat. No.: B12743200
CAS No.: 160518-36-5
M. Wt: 351.65 g/mol
InChI Key: YBLHENQITDHMBU-UHFFFAOYSA-N
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Description

Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a brominated hydroxyphenyl group and an imidazole-thio moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride typically involves multiple steps:

    Bromination: The starting material, 2-hydroxyacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-hydroxyacetophenone.

    Thioether Formation: The brominated product is then reacted with 2-mercaptoimidazole under basic conditions to form the thioether linkage.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The brominated phenyl ring can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: 1-(5-bromo-2-oxophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone.

    Reduction: 1-(2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone.

    Substitution: 1-(5-substituted-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology

In biological research, the compound’s imidazole-thio moiety is of interest due to its potential interactions with biological macromolecules. It can be used in studies involving enzyme inhibition or receptor binding.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. The presence of the imidazole ring suggests possible antifungal or antimicrobial activities, while the brominated phenyl group might contribute to anti-inflammatory effects.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The brominated phenyl group may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-: Lacks the bromine atom, which may result in different biological activities.

    Ethanone, 1-(5-chloro-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.

    Ethanone, 1-(5-bromo-2-methoxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-: The methoxy group may influence its solubility and biological properties.

Uniqueness

The presence of both the brominated hydroxyphenyl group and the imidazole-thio moiety makes Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride unique. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

160518-36-5

Molecular Formula

C11H12BrClN2O2S

Molecular Weight

351.65 g/mol

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethanone;hydrochloride

InChI

InChI=1S/C11H11BrN2O2S.ClH/c12-7-1-2-9(15)8(5-7)10(16)6-17-11-13-3-4-14-11;/h1-2,5,15H,3-4,6H2,(H,13,14);1H

InChI Key

YBLHENQITDHMBU-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)SCC(=O)C2=C(C=CC(=C2)Br)O.Cl

Origin of Product

United States

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